5-Hydroxy-benzene-1,3-dicarbaldehyde

説明

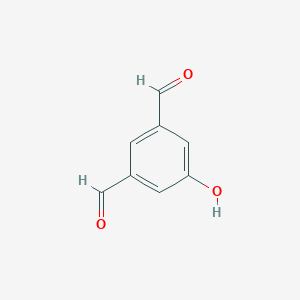

5-Hydroxy-benzene-1,3-dicarbaldehyde (CAS: 144876-14-2) is a 1,3-disubstituted benzene derivative featuring two aldehyde groups at positions 1 and 3 and a hydroxyl group at position 3. Its molecular formula is C₈H₆O₃, with a molecular weight of 150.13 g/mol. The compound is characterized by its planar aromatic core, with the hydroxyl (-OH) and aldehyde (-CHO) groups contributing to its reactivity and supramolecular interactions. Single-crystal X-ray diffraction studies confirm its monoclinic crystal system (space group P2₁/c) and detailed geometry, including bond lengths and angles .

The hydroxyl group enhances hydrogen-bonding capabilities, making it a versatile intermediate in synthesizing macrocycles, coordination polymers, and photochromic materials .

特性

IUPAC Name |

5-hydroxybenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXGWECICDYSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Two-Step Reduction-Oxidation from Dimethyl 5-Hydroxyisophthalate

The most widely documented method involves a two-step sequence starting from dimethyl 5-hydroxyisophthalate (10 ), a commercially available precursor.

Step 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

In anhydrous tetrahydrofuran (THF), dimethyl 5-hydroxyisophthalate undergoes reduction with LiAlH₄ to yield 5-hydroxyisophthalic dicarbinol (13 ). This exothermic reaction proceeds quantitatively at room temperature, with careful quenching using dilute hydrochloric acid to isolate the diol.

Step 2: Pyridinium Chlorochromate (PCC) Oxidation

The diol 13 is oxidized to this compound (14 ) using PCC in a dichloromethane (DCM)/THF solvent system. Silica gel is added to adsorb side products, and chromatographic purification yields the dialdehyde in 80% purity.

Reaction Conditions and Yields

| Step | Reagent/Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | LiAlH₄, THF | RT | 12h | ~99% |

| 2 | PCC, DCM/THF | RT | 1h | 80% |

Alternative Alkylation-Oxidation Pathway

For derivatives such as 5-alkoxy analogs, a three-step alkylation-reduction-oxidation sequence is employed:

Step 1: Alkylation of Dimethyl 5-Hydroxyisophthalate

Methyl or ethyl iodide reacts with 10 in acetonitrile under reflux, facilitated by potassium carbonate, to form 5-alkoxyisophthalate esters (11a–b ).

Step 2: Reduction to Dialcohols

LiAlH₄ reduction converts esters 11a–b to 5-alkoxy-1,3-bis(hydroxymethyl)benzenes (12a–b ).

Mechanistic Insights and Optimization

Reduction-Oxidation Mechanism

The LiAlH₄ reduction proceeds via nucleophilic attack on the ester carbonyl, forming alkoxide intermediates that are protonated during workup. Subsequent PCC oxidation involves a stepwise dehydrogenation mechanism, where the alcohol is converted to a carbonyl group through chromate ester intermediates.

Yield Optimization Strategies

-

Solvent Selection : THF’s high polarity facilitates LiAlH₄ solubility, while DCM/THF mixtures enhance PCC reactivity without over-oxidation.

-

Catalyst Loading : Excess PCC (3.3 equiv relative to diol) ensures complete conversion, with silica gel mitigating side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

-

¹H NMR : The dialdehyde 14 exhibits characteristic aldehyde proton signals at δ 10.05 ppm (singlet, 2H), with aromatic protons resonating as a triplet at δ 7.96 ppm (1H).

-

IR Spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (O–H stretch) confirm aldehyde and hydroxyl functionalities.

Crystallographic Data (Related Analogs)

While the crystal structure of 14 remains unreported, studies on 5-chloro-2-hydroxybenzene-1,3-dicarbaldehyde reveal planar aldehyde groups and intramolecular O–H⋯O hydrogen bonding, suggesting similar conformational stability in 14 .

Industrial-Scale Considerations

化学反応の分析

Types of Reactions: 5-Hydroxy-benzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the formyl groups can yield alcohol derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

Oxidation: 5-Hydroxyisophthalic acid.

Reduction: 5-Hydroxybenzyl alcohol.

Substitution: Various substituted benzene derivatives depending on the reagent used.

科学的研究の応用

5-Hydroxy-benzene-1,3-dicarbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

The mechanism of action of 5-hydroxy-benzene-1,3-dicarbaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the formyl groups can participate in nucleophilic addition reactions. These interactions can affect cellular pathways and lead to various biological effects .

類似化合物との比較

Structural and Electronic Modifications

The following table compares 5-hydroxy-benzene-1,3-dicarbaldehyde with key analogues:

Reactivity and Functional Differences

- Hydrogen Bonding: The hydroxyl group in 5-hydroxy derivatives enables stronger intermolecular interactions compared to non-hydroxylated analogues (e.g., benzene-1,3-dicarbaldehyde) .

- Electrophilicity : Bromo and fluoro substituents increase electrophilicity at the aldehyde groups, favoring nucleophilic additions (e.g., Grignard reactions) .

- Steric Effects: Bulky substituents like tert-butyl enhance solubility in non-polar solvents, critical for polymer and COF synthesis .

- Photochromism : Derivatives with multiple hydroxyl groups (e.g., 2,4-dihydroxy) exhibit reversible spiropyran formation under UV light, useful in smart materials .

生物活性

5-Hydroxy-benzene-1,3-dicarbaldehyde (CAS No. 144876-14-2), also known as 5-formyl-phloroglucinol, is a compound of significant interest in the fields of chemistry and biology due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both hydroxyl (-OH) and aldehyde (-CHO) functional groups, contributing to its reactivity and biological properties. Its molecular formula is .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

- Nucleophilic Addition : The aldehyde groups can participate in nucleophilic addition reactions, affecting cellular pathways and potentially leading to various biological effects.

Biological Activities

Research has identified several significant biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity : The compound demonstrates antioxidant properties, which may help in protecting cells from oxidative stress. This activity is crucial in preventing damage linked to various diseases, including cancer.

- Potential Therapeutic Applications : Ongoing research is exploring its potential as a therapeutic agent due to these bioactive properties. Its unique structure allows it to be a versatile candidate in drug development .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antioxidant | Reduces oxidative stress markers | |

| Therapeutic Potential | Investigated for drug development |

Case Study: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study: Antioxidant Mechanism

Another study investigated the antioxidant mechanism of this compound through in vitro assays. The compound was found to scavenge free radicals effectively, demonstrating a dose-dependent response. This property suggests its utility in formulations aimed at reducing oxidative damage in cells.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-benzene-1,3-dicarbaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound can be achieved through multi-step organic reactions. A widely used approach involves:

Vilsmeier-Haack Reaction : Formylation of phenolic precursors using POCl₃ and DMF under controlled temperatures (0–5°C), followed by hydrolysis .

Acid-Catalyzed Reactions : For example, trifluoroacetic acid (TFA) with hexamine for hydroxynaphthalene derivatives, as demonstrated in analogous syntheses (reflux at 100°C for 5 hours with subsequent sulfuric acid treatment) .

- Critical Factors :

- Temperature : Lower temperatures reduce side reactions (e.g., over-oxidation).

- Acid Strength : Strong acids (e.g., TFA) enhance electrophilicity but may degrade sensitive functional groups.

- Purification : Column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aldehyde protons (δ 9.8–10.2 ppm) and hydroxyl groups (δ 5.5–6.5 ppm). Aromatic protons appear as doublets or triplets due to coupling .

- FT-IR : Strong carbonyl stretches (~1680–1720 cm⁻¹) confirm aldehyde groups; broad O-H stretches (~3200–3500 cm⁻¹) indicate phenolic hydroxyls .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks (critical for confirming regioselectivity in substituted derivatives) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₆O₃: 150.0317) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Under inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation of aldehyde groups .

- Handling : Use anhydrous solvents (e.g., dry DCM or THF) to avoid hydration or dimerization.

- Stability Monitoring : Regular TLC or HPLC checks for degradation (e.g., formation of carboxylic acids via oxidation) .

Advanced Research Questions

Q. How do electron-withdrawing substituents on the benzene ring influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Mechanistic Insight : Substituents like -CF₃ or -NO₂ increase electrophilicity of carbonyl carbons by withdrawing electron density, accelerating nucleophilic attack (e.g., Grignard or hydride additions) .

- Experimental Optimization :

- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize transition states.

- Reagent Compatibility : Use NaBH₄ for selective reduction of aldehydes without affecting hydroxyl groups .

- Example : In trifluoromethyl derivatives, yields for hydrazone formation improve by 20–30% under mild conditions (RT, 2 hours) .

Q. What strategies can optimize the selectivity and yield of this compound derivatives in multi-step syntheses?

- Methodological Answer :

- Stepwise Functionalization : Introduce substituents sequentially to avoid steric clashes. For example:

Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) before formylation.

Deprotect post-synthesis using TBAF .

- Catalytic Systems : Use piperidine/acetic acid mixtures to promote Knoevenagel condensations for coumarin derivatives (yields up to 81% via mechanochemical IBX oxidation) .

- Data-Driven Adjustments : Monitor reaction progress via in-situ IR or LC-MS to terminate reactions at optimal conversion points .

Q. What experimental approaches are recommended for studying the biological interactions of this compound with cellular targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with enzymes (e.g., cytochrome P450) or receptors. Validate with ITC (isothermal titration calorimetry) for thermodynamic data .

- Spectroscopic Assays :

- Fluorescence Quenching : Monitor interactions with serum albumin (e.g., BSA) to determine binding constants (Kb ~10⁴–10⁶ M⁻¹) .

- Circular Dichroism (CD) : Detect conformational changes in proteins upon ligand binding .

- Cellular Studies :

- MTT Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at varying concentrations (IC₅₀ typically 10–50 µM for active derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。